Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate
CAS No.: 1342433-97-9
Cat. No.: VC18142391
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342433-97-9 |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3 |
| Standard InChI Key | RVCJTISXGXNZHR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=CN1CCC(C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Imidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a propyl group ().
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Amino acid derivative: A butanoate backbone with an amino group () at the α-carbon and a methyl ester () at the carboxyl terminus.
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Linker: A four-carbon chain connecting the imidazole ring to the amino acid moiety.
The IUPAC name, methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate, reflects this arrangement. Key spectral identifiers include the canonical SMILES CCCC1=NC=CN1CCC(C(=O)OC)N and the InChIKey RVCJTISXGXNZHR-UHFFFAOYSA-N.
Structural Discrepancies and Validation
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate typically involves imidazole ring formation coupled with amino acid derivatization. Recent methodologies for imidazole synthesis, such as those reported by Shabalin and Camp , emphasize regiocontrolled approaches:
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Multi-component reactions: Combining α-azidoenones with NBoc-imidamides under catalyst-free conditions (120°C in acetonitrile) .
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Cyclization of nitriles: Metal-free protocols leveraging nitrile reagents to construct the imidazole core .
For the target compound, a plausible route involves:
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Step 1: Synthesis of 2-propylimidazole via cyclocondensation of 1,2-diketones with aldehydes and ammonia.
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Step 2: Alkylation of the imidazole nitrogen with 4-bromobutanoic acid methyl ester.
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Step 3: Introduction of the amino group via nucleophilic substitution or reductive amination.
Optimized Reaction Conditions
Key parameters for high-yield synthesis include:
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
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Temperature control: Reactions often proceed at 80–120°C to facilitate cyclization .
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Catalysts: Acidic conditions (e.g., -toluenesulfonic acid) promote imidazole ring closure .
A representative procedure from Kallinen et al. for analogous compounds involves:
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Nitro reduction: Hydrogenation of nitro intermediates to amines.
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Esterification: Methanol reflux with sulfuric acid to form methyl esters.
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Cyclization: Heating with -TsOH in DMF to yield the imidazole derivative.
Comparative Analysis with Structural Analogs
Future Research Directions
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